molecular formula C22H25FN6O2 B13389938 1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone

Cat. No.: B13389938
M. Wt: 424.5 g/mol
InChI Key: NKOJNOBJGYTLLZ-UHFFFAOYSA-N
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Description

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the oxolan-3-yl group: This step involves the addition of the oxolan-3-yl group to the pyrazolo[4,3-c]pyridine core through a nucleophilic substitution reaction.

    Attachment of the 2-fluoro-4-(1-methylpyrazol-4-yl)anilino group: This step involves the coupling of the anilino group to the core structure using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful for studying biological pathways.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone is unique due to its specific combination of functional groups and its pyrazolo[4,3-c]pyridine core. This structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H25FN6O2

Molecular Weight

424.5 g/mol

IUPAC Name

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)

InChI Key

NKOJNOBJGYTLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F

Origin of Product

United States

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